1-Decanol

Description

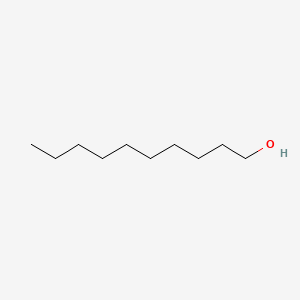

Decan-1-ol is a fatty alcohol consisting of a hydroxy function at C-1 of an unbranched saturated chain of ten carbon atoms. It has a role as a metabolite, a protic solvent and a pheromone. It is a primary alcohol and a decanol.

1-Decanol has been reported in Alpinia latilabris, Alpinia hainanensis, and other organisms with data available.

decan-1-ol is a metabolite found in or produced by Saccharomyces cerevisiae.

RN given refers to parent cpd

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

decan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKFXSUHUHTGQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O, Array | |

| Record name | DECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1490 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26303-54-8 (aluminum salt), 37909-25-4 (magnesium salt) | |

| Record name | 1-Decanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7021946 | |

| Record name | 1-Decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Decyl alcohol appears as a clear colorless liquid with a sweet fat-like odor. Flash point 180 °F. Less dense than water and insoluble in water. Vapors are heavier than air., Liquid, Clear liquid with a sweet odor; [CAMEO] Odor resembles orange flowers; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid/floral, waxy, fruity odour | |

| Record name | DECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Decanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C9-11 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Decanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1895 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Decyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-DECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1490 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Decanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/264/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

446 °F at 760 mmHg (USCG, 1999), boiling point equals 446 °F, 229 °C, BP: 115 to 120 °C at 15 mm Hg; 109.5 °C at 8 mm Hg, 230 °C | |

| Record name | DECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Decanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1895 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1490 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

180 °F (USCG, 1999), Flash point equals 180 °F, 82 °C (180 °F) - closed cup, 180 °F (82 °C) (Open cup), 108 °C c.c. | |

| Record name | DECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Decanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1895 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1490 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 37 mg/L at 25 °C, Soluble in carbon tetrachloride; miscible in ethanol, ether, acetone, benzene, chloroform, 1:3 IN 60% ALCOHOL, Soluble in alcohol, ether, mineral oil, propylene glycol, fixed oils; Insoluble in glycerin water at 233 °C, Solubility in water, g/100ml at 20 °C: 0.37 (very poor), soluble in alcohol, ether, mineral oil, propylene glycol, most fixed oils; Insoluble in glycerin, water, 1 ml in 3 ml 60% alcohol (in ethanol) | |

| Record name | 1-DECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1490 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Decanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/264/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.84 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8297 g/cu cm at 20 °C, 0.83 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01, 0.826-0.831 | |

| Record name | DECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1490 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Decanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/264/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

5.3 (Air= 1), Relative vapor density (air = 1): 5.5 | |

| Record name | 1-DECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1490 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00851 [mmHg], 0.00851 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 1 | |

| Record name | 1-Decanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1895 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1490 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless to water-white liquid, Colorless, viscous, refractive liquid, Moderately viscous, strongly refractive liquid | |

CAS No. |

112-30-1, 36729-58-5, 70084-71-8, 85566-12-7, 66455-17-2 | |

| Record name | DECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Decanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Decanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036729585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C10-terpenoidal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070084718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C8-10 alcohols | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085566127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Decanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C9-11 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C10-terpenoidal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C9-11 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C8-10 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Decanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89V4LX791F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-DECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Decyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-DECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1490 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

44 °F (USCG, 1999), 7 °C, Surface tension = 0.029742 N/m (at melting point), 6.9 °C | |

| Record name | DECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Decyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-DECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1490 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Decanol for Laboratory Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-decanol, tailored for its application in a laboratory setting. The document includes detailed data, experimental protocols, and visual workflows to support researchers in the effective and safe use of this versatile long-chain fatty alcohol.

Core Physicochemical Properties of this compound

This compound, also known as decyl alcohol, is a straight-chain fatty alcohol with ten carbon atoms.[1] It presents as a colorless, viscous liquid with a characteristic sweet, fat-like, or floral odor.[2][3] At lower temperatures, it solidifies into leaf-like or rectangular plate-like crystals.[4]

General and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| IUPAC Name | Decan-1-ol | [1] |

| Synonyms | n-Decyl alcohol, Capric alcohol, Agent 504 | |

| Molecular Formula | C₁₀H₂₂O or CH₃(CH₂)₉OH | |

| Molar Mass | 158.28 g/mol | |

| CAS Number | 112-30-1 | |

| Appearance | Colorless to light yellow viscous liquid | |

| Odor | Sweet, fat-like, floral | |

| Melting Point | 5-7 °C (41-45 °F; 278-280 K) | |

| Boiling Point | 230-232.9 °C (446-451.2 °F; 503-506 K) | |

| Density | 0.829 - 0.8312 g/cm³ at 20-25 °C | |

| Refractive Index (n²⁰/D) | 1.437 | |

| Vapor Pressure | <1 hPa at 20 °C; 1 mm Hg at 70 °C | |

| Vapor Density | 4.5 - 5.5 (vs air) | |

| Viscosity | 12.048 mPa·s at 25 °C | |

| Flash Point | 82 - 108 °C (179.6 - 226 °F) | |

| Auto-ignition Temperature | 254 - 255 °C | |

| Explosive Limits | 0.9 - 5.7% (V) |

Solubility Profile

This compound is characterized by its poor solubility in water and high solubility in organic solvents.

| Solvent | Solubility | References |

| Water | Insoluble (37 mg/L at 25°C; 0.37 g/100ml at 20°C) | |

| Ethanol | Soluble / Miscible | |

| Ether | Easily Soluble / Miscible | |

| Benzene | Soluble | |

| Petroleum Ether | Soluble | |

| Glacial Acetic Acid | Soluble | |

| Chloroform | Miscible | |

| Acetone | Miscible | |

| Glycerin | Insoluble | |

| Mineral Oil | Soluble |

Spectroscopic Data

Spectroscopic data is crucial for the identification and purity assessment of this compound.

| Data Type | Availability | Source |

| ¹H NMR | Available | SpectraBase, ChemicalBook |

| ¹³C NMR | Available | FooDB |

| FTIR | Available | NIST WebBook, SpectraBase |

| Mass Spectrum (GC-MS) | Available | NIST WebBook, SpectraBase |

| Raman | Available | SpectraBase |

Laboratory Applications and Chemical Reactivity

This compound serves as a key intermediate and solvent in various chemical processes. Its applications include the synthesis of plasticizers, lubricants, surfactants, and solvents. It is also used as a penetration enhancer for transdermal drug delivery and as a component in fragrances and food flavorings.

Key Chemical Reactions:

-

Esterification: Reacts with carboxylic acids to form esters, which are used as plasticizers and fragrances.

-

Oxidation: Can be oxidized to form decanal (an aldehyde) or decanoic acid (a carboxylic acid).

-

Reactivity: Reacts violently with strong oxidizing agents, acid chlorides, and acid anhydrides. It is stable in mildly acidic and alkaline solutions.

The following diagram illustrates the relationship between this compound's properties and its primary applications.

Experimental Protocols for Lab Use

Purification of this compound

Commercial this compound may require purification to remove impurities for sensitive applications. The two primary methods are fractional distillation and fractional crystallization.

This method is suitable for separating this compound from non-volatile impurities or those with significantly different boiling points.

-

Apparatus Setup: Assemble an all-glass fractional distillation apparatus equipped with a vacuum source, a manometer, and a collection flask. Ensure all joints are properly sealed with vacuum grease.

-

Charge the Flask: Add the crude this compound to the distillation flask along with boiling chips or a magnetic stir bar.

-

Evacuate the System: Gradually reduce the pressure in the system to approximately 10 mmHg.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Fraction Collection: Collect the fraction that distills at approximately 110 °C under 10 mmHg pressure. Discard the initial and final fractions (foreruns and tails) to ensure high purity.

-

Purity Assessment: Analyze the purity of the collected fraction using Gas Chromatography (GC) or NMR spectroscopy.

This technique leverages the relatively high melting point of this compound (5-7 °C) to separate it from impurities that remain liquid at lower temperatures.

-

Cooling: Place the crude this compound in a flask and cool it in an ice bath or refrigerator until partial solidification occurs.

-

Separation: Quickly decant or filter the remaining liquid from the solid crystals. The solid fraction will be enriched in this compound.

-

Repetition: For higher purity, the process can be repeated by melting the solid fraction and recrystallizing it.

-

Drying: Ensure the final purified solid is free from residual liquid before use.

The following workflow diagram outlines the decision-making process for purifying this compound.

Synthesis Involving an Alcohol: Grignard Reaction

To illustrate a common synthetic application where a long-chain alcohol is the target product, the following protocol describes the synthesis of 1-phenyl-1-decanol via a Grignard reaction between benzaldehyde and a nonyl Grignard reagent. This is a representative example of C-C bond formation to produce a secondary alcohol.

-

Grignard Reagent Preparation:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

-

Add a solution of 1-bromononane in anhydrous diethyl ether dropwise to the magnesium. A small iodine crystal can be used as an initiator.

-

The reaction is initiated when the iodine color disappears and bubbling is observed. Stir until most of the magnesium is consumed.

-

-

Reaction with Aldehyde:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of benzaldehyde in anhydrous diethyl ether to the Grignard reagent.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

-

-

Workup:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Separate the organic layer. Extract the aqueous layer with diethyl ether.

-

Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-phenyl-1-decanol.

-

The experimental workflow for this synthesis is depicted below.

Safety, Handling, and Storage

This compound is a combustible liquid and can cause serious eye irritation. It may also cause skin and respiratory irritation.

4.1. Hazard and Safety Data

| Parameter | Information | References |

| GHS Pictograms | GHS07 (Exclamation Mark) | |

| Signal Word | Warning / Danger | |

| Hazard Statements | H319: Causes serious eye irritation. H331/H332: Toxic/Harmful if inhaled. H412: Harmful to aquatic life with long lasting effects. | |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P273: Avoid release to the environment. P280: Wear protective gloves/eye protection. | |

| LD50 (Oral, Rat) | 4,720 mg/kg | |

| LD50 (Dermal, Rabbit) | 3,560 mg/kg | |

| LC50 (Inhalation, Mouse) | 4 mg/L (4h) |

4.2. Handling and Storage Recommendations

-

Ventilation: Use only outdoors or in a well-ventilated area.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and appropriate clothing to prevent skin and eye contact.

-

Storage: Store in a tightly sealed container in a cool, dry place below +30°C. Keep away from heat, sparks, or open flames. Store separately from strong oxidants, acid anhydrides, and acid chlorides.

-

Spill Response: In case of a spill, cover the material with an inert absorbent and collect it in sealable containers for disposal as hazardous waste. Do not let the chemical enter the environment.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Ziegler Process for 1-Decanol Synthesis

The Ziegler process, also known as the Ziegler-Alfol synthesis, is a cornerstone of industrial organic chemistry for the production of even-numbered, linear primary alcohols from ethylene. This method provides a synthetic route to fatty alcohols, such as this compound, which are crucial intermediates in the manufacturing of surfactants, lubricants, and pharmaceuticals. This guide delves into the core mechanistic details, quantitative aspects, and experimental considerations of the Ziegler process for synthesizing this compound.

Core Reaction Mechanism

The synthesis of this compound via the Ziegler process is a multi-step procedure that begins with the formation of triethylaluminum, which then acts as a catalyst for the controlled oligomerization of ethylene. The resulting long-chain trialkylaluminum is subsequently oxidized and hydrolyzed to yield the final alcohol product.

The overall chemical transformation can be summarized as follows:

Al + 1.5 H₂ + 6 C₂H₄ → Al(C₂H₅)₃ Al(C₂H₅)₃ + 12 C₂H₄ → Al((C₂H₄)₄C₂H₅)₃ Al((C₂H₄)₄C₂H₅)₃ + 1.5 O₂ → Al(O(C₂H₄)₄C₂H₅)₃ Al(O(C₂H₄)₄C₂H₅)₃ + 3 H₂O → 3 CH₃(CH₂)₉OH + Al(OH)₃

Step 1: Formation of Triethylaluminum

The process is initiated with the synthesis of triethylaluminum (TEA), the organoaluminum catalyst. This is achieved through the reaction of aluminum powder with hydrogen and ethylene.[1] In many industrial applications, a significant portion of the TEA produced is recycled to improve yield and reduce process time.[2]

Step 2: Chain Growth (Aufbau Reaction)

The "Aufbau" or growth reaction involves the repeated insertion of ethylene monomers into the aluminum-carbon bonds of the triethylaluminum.[1] This oligomerization proceeds in a stepwise manner, leading to the formation of long-chain trialkylaluminum compounds.[2] To synthesize this compound (a C10 alcohol), an average of four ethylene units are added to each ethyl chain on the aluminum center. The distribution of chain lengths in the final product typically follows a Poisson distribution.[3]

Step 3: Oxidation

The long-chain trialkylaluminum is then oxidized, typically using dry air, to form the corresponding aluminum alkoxides. This step is highly exothermic and requires careful temperature control to prevent side reactions.

Step 4: Hydrolysis

The final step is the hydrolysis of the aluminum alkoxides with water to produce this compound and aluminum hydroxide as a byproduct. The aluminum hydroxide can be a valuable co-product, often dehydrated to produce high-purity alumina. In some process variations, sulfuric acid is used for hydrolysis, yielding high-purity aluminum sulfate.

Quantitative Data

The following table summarizes key quantitative parameters for the Ziegler process for fatty alcohol synthesis. Note that specific values can vary depending on the desired product distribution and specific plant design.

| Parameter | Value | Notes |

| Chain Growth Temperature | 60 - 120 °C | Optimal for forming higher molecular weight trialkylaluminum. |

| Thermal Displacement Temp. | 120 - 150 °C | Higher temperatures can lead to the formation of α-olefins as side products. |

| Byproduct Formation | Increasing with chain length | For C20 alcohols, branched iso-alcohols can be as high as 7.8%. |

| Typical Product | C12-C14 alcohols | These are of particular commercial interest. |

Experimental Protocols

While specific industrial protocols are proprietary, a general laboratory-scale procedure for the synthesis of this compound via the Ziegler process can be outlined as follows:

-

Catalyst Preparation: Triethylaluminum is synthesized in a high-pressure reactor by reacting activated aluminum powder with hydrogen and ethylene.

-

Chain Growth: The triethylaluminum is then transferred to a separate reactor where it is reacted with excess ethylene at a controlled temperature (e.g., 90-120°C) and pressure. The reaction time is determined by the desired average chain length.

-

Oxidation: The resulting long-chain trialkylaluminum is carefully oxidized by bubbling dry air through the reaction mixture. The temperature is maintained below a certain threshold to prevent runaway reactions.

-

Hydrolysis: The aluminum alkoxides are then hydrolyzed by the slow addition of water or a dilute acid.

-

Product Separation: The organic layer containing this compound is separated from the aqueous layer containing aluminum hydroxide.

-

Purification: The crude this compound is purified by fractional distillation to separate it from other alcohol homologues and any side products.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

References

1-Decanol as a Protic Solvent in Organic Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-decanol's properties and applications as a protic solvent in organic synthesis. With a focus on its role in facilitating various chemical transformations, this document offers detailed experimental protocols, quantitative data, and logical workflows to support researchers in employing this compound as a sustainable and effective solvent.

Introduction to this compound as a Protic Solvent

This compound is a straight-chain fatty alcohol with the molecular formula CH₃(CH₂)₉OH.[1] Its hydroxyl group makes it a protic solvent, capable of donating hydrogen bonds.[1] This characteristic, combined with its long alkyl chain, imparts an amphiphilic nature, allowing it to dissolve a range of nonpolar and moderately polar organic compounds.[1] Sourced from renewable resources like coconut and palm kernel oil, this compound is considered a green solvent alternative to petroleum-derived solvents.[1] Its high boiling point and low volatility also contribute to a more favorable environmental and safety profile.[2]

Physicochemical Properties of this compound

A thorough understanding of this compound's physical and chemical properties is essential for its effective use as a solvent in organic reactions. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₂O | |

| Molar Mass | 158.28 g/mol | |

| Appearance | Colorless, viscous liquid | |

| Boiling Point | 231 °C (lit.) | |

| Melting Point | 5-7 °C (lit.) | |

| Density | 0.829 g/mL at 25 °C (lit.) | |

| Flash Point | 180 °F | |

| Water Solubility | Insoluble | |

| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene, petroleum ether, acetic acid | |

| Refractive Index (n20/D) | 1.437 (lit.) | |

| Vapor Pressure | 1 mm Hg (70 °C) |

Applications in Organic Synthesis

This compound's unique properties make it a suitable solvent for a variety of organic reactions. Its high boiling point allows for reactions to be conducted at elevated temperatures, while its protic nature can play a crucial role in reaction mechanisms.

Fischer Esterification

Fischer esterification is a classic method for synthesizing esters from carboxylic acids and alcohols, typically in the presence of an acid catalyst. When a large excess of the alcohol is used, it can also serve as the reaction solvent. This compound can be employed as both the reactant and the solvent in the synthesis of decyl esters.

The following table presents kinetic data for the esterification of crotonic acid with this compound, catalyzed by sulfuric acid.

| Temperature (K) | Initial Reactant Mole Ratio (Decanol:Acid) | Reaction Rate Constant (k) | Reference |

| 390 | 5:1 | - | |

| 410 | 3:1 | - | |

| 410 | 5:1 | - | |

| 410 | 10:1 | - | |

| 420 | 5:1 | - | |

| 430 | 5:1 | - | |

| Specific rate constant values were not provided in the abstract but the study indicates a second-order reaction. |

This protocol describes the synthesis of decyl acetate via Fischer esterification, where this compound serves as both the alcohol reactant and the solvent.

Materials:

-

Acetic acid

-

This compound

-

Concentrated sulfuric acid (catalyst)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetic acid (1.0 equivalent) and an excess of this compound (e.g., 5.0 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and maintain for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude decyl acetate.

-

Purify the product by fractional distillation or column chromatography.

Nanoparticle Synthesis

Long-chain alcohols can act as solvents, reducing agents, and shape-directing agents in the synthesis of nanoparticles. While specific protocols for this compound are not abundant in the literature, a generalized procedure based on the use of similar alcohols can be adapted.

This protocol provides a representative method for the synthesis of silver nanoparticles where a long-chain alcohol like this compound can be used as the solvent and co-reducing agent.

Materials:

-

Silver nitrate (AgNO₃)

-

This compound

-

Capping agent (e.g., oleylamine)

-

Reducing agent (e.g., sodium borohydride, optional, for faster reduction)

-

Ethanol (for washing)

Procedure:

-

Dissolve silver nitrate in a minimal amount of a suitable co-solvent if necessary, then add to this compound in a three-necked flask.

-

Add the capping agent to the solution.

-

Heat the mixture to a specific temperature (e.g., 120-160 °C) under a nitrogen atmosphere with vigorous stirring.

-

If a stronger reducing agent is required, a solution of sodium borohydride in a suitable solvent can be slowly injected.

-

Maintain the reaction at the elevated temperature for a period of time to allow for nanoparticle growth and stabilization. The formation of nanoparticles is often indicated by a color change.

-

Cool the reaction mixture to room temperature.

-

Precipitate the silver nanoparticles by adding ethanol and centrifuge to collect the product.

-

Wash the nanoparticles with ethanol multiple times to remove excess reagents.

-

Dry the purified nanoparticles under vacuum.

Potential in Palladium-Catalyzed Cross-Coupling Reactions

The use of green and sustainable solvents is a significant focus in modern organic synthesis. While specific examples of this compound as a solvent in Suzuki-Miyaura and Heck coupling reactions are not widely reported, its properties suggest it as a potential candidate. Alcohols have been shown to influence the selectivity and efficiency of these reactions.

Materials:

-

Aryl halide (e.g., aryl iodide or bromide)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

This compound

Procedure:

-

To a reaction vessel under an inert atmosphere, add the aryl halide, arylboronic acid, palladium catalyst, and base.

-

Add degassed this compound as the solvent.

-

Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and stir until the reaction is complete (monitor by TLC or GC).

-

Cool the reaction mixture and dilute it with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over a drying agent, filter, and concentrate.

-

Purify the product by column chromatography.

Materials:

-

Aryl halide (e.g., aryl iodide or bromide)

-

Alkene (e.g., styrene)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., PPh₃)

-

Base (e.g., Et₃N, K₂CO₃)

-

This compound

Procedure:

-

In a reaction vessel under an inert atmosphere, combine the aryl halide, alkene, palladium catalyst, ligand (if necessary), and base.

-

Add degassed this compound as the solvent.

-

Heat the mixture to a specified temperature (e.g., 100-140 °C) and stir until completion.

-

After cooling, filter the reaction mixture to remove any precipitated salts.

-

Dilute the filtrate with an organic solvent and wash with water.

-

Dry the organic layer, concentrate, and purify the product by chromatography or distillation.

Conclusion

This compound presents itself as a versatile and sustainable protic solvent for a range of organic reactions. Its favorable physicochemical properties, including a high boiling point and the ability to dissolve various organic compounds, make it a suitable medium for reactions such as Fischer esterifications. While its application in nanoparticle synthesis and palladium-catalyzed cross-coupling reactions is less documented, its characteristics suggest significant potential. This guide provides a foundation for researchers to explore and optimize the use of this compound in their synthetic endeavors, contributing to the advancement of greener and more efficient chemical processes. Further research into the scope of this compound as a solvent in a wider array of organic transformations is encouraged.

References

A Comprehensive Guide to the Safe Handling of 1-Decanol in a Research Laboratory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety protocols and handling precautions for 1-decanol in a research laboratory setting. Adherence to these guidelines is crucial for ensuring a safe working environment and minimizing the risk of exposure or accidents. This compound, a fatty alcohol with the formula C₁₀H₂₁OH, is a colorless to light yellow, viscous liquid with an aromatic odor.[1] While utilized in the manufacturing of plasticizers, lubricants, and solvents, its handling requires strict safety measures due to its potential health hazards.[1]

Hazard Identification and Classification

This compound is classified as a substance that can cause serious eye irritation.[2] It is also considered a combustible liquid.[3] In some classifications, it is listed as toxic if inhaled.[3]

GHS Hazard Pictograms:

-

GHS07: Exclamation Mark (for Eye Irritation)

-

GHS06: Skull and Crossbones (for Acute Toxicity - Inhalation, in some classifications)

Signal Word: Warning or Danger

Hazard Statements:

-

H319: Causes serious eye irritation.

-

H227: Combustible liquid.

-

H331: Toxic if inhaled.

-

H412: Harmful to aquatic life with long-lasting effects.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂O | |

| Molecular Weight | 158.28 g/mol | |

| Appearance | Colorless to light yellow viscous liquid | |

| Odor | Aromatic, sweet, fat-like | |

| Boiling Point | 230-232.9 °C (446-451.2 °F) | |

| Melting Point | 5-7 °C (41-44.6 °F) | |

| Flash Point | 82-108 °C (179.6-226.4 °F) | |

| Autoignition Temperature | 255 °C (491 °F) | |

| Density | ~0.829 g/mL at 25 °C | |

| Vapor Pressure | <1 hPa at 20 °C | |

| Vapor Density | 5.46 - 5.5 (Air = 1) | |

| Solubility in Water | Insoluble to slightly soluble (0.0211 - 0.37 g/100ml at 20°C) | |

| Explosive Limits | 0.7 - 5.7% (V) |

Toxicological Information

Exposure to this compound can have various health effects. The primary routes of exposure are inhalation, skin contact, and eye contact.

| Route of Exposure | LD50/LC50 Value | Species | Source |

| Oral (LD50) | 4,720 mg/kg | Rat | |

| Dermal (LD50) | >5,000 mg/kg | Rat | |

| Dermal (LD50) | 3,560 mg/kg | Rabbit | |

| Inhalation (LC50/4h) | 4 mg/L | Mouse | |

| Inhalation (LC50/4h) | >2.05 mg/L | Rat |

Primary Health Effects:

-

Eye Contact: Causes serious eye irritation, including redness.

-

Skin Contact: May cause skin irritation and dryness or cracking with repeated exposure. It can defat the skin.

-

Inhalation: Toxic if inhaled. May cause respiratory irritation, coughing, and sore throat. High concentrations may affect the central nervous system.

-

Ingestion: May be harmful if swallowed. Can cause abdominal pain and a burning sensation.

Safe Handling and Storage Protocols

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood is recommended to prevent the formation and inhalation of vapors and aerosols.

-

Grounding: To avoid ignition from static electricity, all metal parts of equipment used for handling this compound must be grounded.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

| Protection Type | Specific Recommendations | Source |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles conforming to EN166 (EU) or NIOSH (US) standards. | |

| Hand Protection | Nitrile gloves with a minimum thickness of 0.2 - 0.4 mm are recommended. Breakthrough time can vary from 30 to over 480 minutes depending on the specific glove. Always check the manufacturer's specifications. | |

| Skin and Body Protection | Wear a lab coat or other protective clothing. In case of a splash, immediately remove contaminated clothing. | |

| Respiratory Protection | Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. In emergencies, or where ventilation is inadequate, use a NIOSH-approved respirator with an appropriate organic vapor cartridge. |

DOT Diagram: PPE Selection for Handling this compound

References

A Technical Guide to the Natural Sourcing and Laboratory-Scale Extraction of 1-Decanol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural origins of 1-decanol, a long-chain fatty alcohol with significant applications in research and development, including its role as a penetration enhancer for transdermal drug delivery. The document details laboratory-scale protocols for the extraction and purification of this compound from viable natural sources, presents quantitative data on its occurrence, and visualizes the experimental workflows.

Natural Sources of this compound

This compound is found in modest quantities in a variety of plant-based essential oils and as a major constituent of certain vegetable oils in the form of its corresponding fatty acid, decanoic acid. The primary natural sources for research-scale extraction are essential oils from specific plants and the fatty acids derived from coconut and palm kernel oils.

Essential Oils

Several essential oils naturally contain this compound, typically as a minor component. The concentration of this compound can vary based on the plant's geographical origin, harvest time, and the extraction method used to obtain the essential oil.

Vegetable Oils (as Decanoic Acid)

Coconut oil and palm kernel oil are rich sources of decanoic acid (capric acid), a C10 fatty acid that serves as a direct precursor for the synthesis of this compound through chemical reduction.[1]

Table 1: Quantitative Occurrence of this compound and Decanoic Acid in Natural Sources

| Natural Source | Part of Plant | Compound | Concentration (%) | Reference(s) |

| Coriander | Leaf | This compound | 5.77 - 7.24 | [2] |

| Coriander | Herb | This compound | 4.2 | |

| Ambrette | Seed | This compound | 0.60 (in a typical GC analysis) | |

| Sweet Orange | Peel | This compound | 0.01 | |

| Coconut Oil | Kernel | Decanoic Acid | ~10 | [1] |

| Palm Kernel Oil | Kernel | Decanoic Acid | ~4 | [1] |

Extraction and Purification Methodologies

The selection of an appropriate extraction and purification strategy depends on the starting material. For essential oils, initial extraction is followed by purification to isolate this compound. For vegetable oils, the process involves saponification to liberate fatty acids, followed by hydrogenation of the decanoic acid fraction.

Extraction of this compound from Essential Oils

Steam distillation is a common method for extracting volatile compounds like those found in essential oils from plant material.

Experimental Protocol:

-

Material Preparation: Fresh or dried coriander leaves or crushed seeds are packed into a distillation flask.

-

Apparatus Setup: A steam generator is connected to the distillation flask. The outlet of the flask is connected to a condenser, which in turn leads to a collection vessel (e.g., a separatory funnel).

-

Distillation: Steam is passed through the plant material, causing the volatile essential oils to vaporize.

-

Condensation: The steam and essential oil vapor mixture is cooled in the condenser, leading to the condensation of both water and the immiscible essential oil.

-

Separation: The collected distillate separates into two layers in the collection vessel: an upper layer of essential oil and a lower layer of aqueous distillate (hydrosol). The essential oil is carefully separated.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

Solvent extraction is an alternative method suitable for plant materials where steam distillation might degrade sensitive compounds.

Experimental Protocol:

-

Material Preparation: Ambrette seeds are ground to a fine powder.

-

Extraction: The powdered seeds are placed in a Soxhlet extractor. A suitable non-polar solvent, such as hexane, is used for the extraction. The solvent is heated, and its vapor bypasses the thimble containing the seeds, condenses, and drips back onto the seeds, extracting the essential oil. This process is run for several cycles.

-

Solvent Removal: The solvent containing the extracted oil is collected in the distillation flask. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude essential oil.

Purification of this compound from Essential Oil Mixtures

Fractional distillation is employed to separate components of a liquid mixture based on their different boiling points. This method is suitable for enriching the this compound content from an essential oil mixture.

Experimental Protocol:

-

Apparatus Setup: A fractional distillation apparatus is assembled using a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, and collection flasks. The system is connected to a vacuum pump to reduce the boiling points of the components and prevent thermal degradation.

-

Distillation: The crude essential oil is placed in the round-bottom flask with a stir bar. The mixture is heated gently under reduced pressure.

-

Fraction Collection: The vapor passes through the fractionating column, where components are separated based on their volatility. Fractions are collected at different temperature ranges. This compound has a boiling point of 232.9 °C at atmospheric pressure, which will be significantly lower under vacuum. The fraction corresponding to the boiling point of this compound at the operating pressure is collected.

-

Analysis: The purity of the collected fractions is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).

Column chromatography is a powerful technique for separating individual compounds from a mixture based on their differential adsorption to a stationary phase.

Experimental Protocol:

-

Column Packing: A glass column is packed with a suitable stationary phase, such as silica gel, slurried in a non-polar solvent (e.g., hexane).

-

Sample Loading: The crude essential oil is dissolved in a minimal amount of the non-polar solvent and carefully loaded onto the top of the column.

-

Elution: A solvent system (mobile phase) is passed through the column to elute the components. A gradient elution is often employed, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection: Fractions of the eluate are collected sequentially.

-

Analysis: The composition of each fraction is monitored by Thin-Layer Chromatography (TLC) or GC-MS. Fractions containing pure this compound are combined.

-

Solvent Removal: The solvent is removed from the combined fractions using a rotary evaporator to yield purified this compound.

Extraction of this compound from Coconut or Palm Kernel Oil

This process involves a two-step chemical transformation: saponification to obtain decanoic acid, followed by its hydrogenation to this compound.

Experimental Protocol:

-

Saponification: A known mass of coconut or palm kernel oil is placed in a round-bottom flask. An excess of alcoholic potassium hydroxide (KOH) solution is added. The mixture is refluxed for 1-2 hours to ensure complete saponification of the triglycerides into glycerol and potassium salts of the fatty acids.

-

Acidification: After cooling, the reaction mixture is acidified with a strong acid (e.g., hydrochloric acid) to protonate the fatty acid salts, yielding the free fatty acids.

-

Extraction: The mixture of free fatty acids is extracted from the aqueous solution using an organic solvent such as diethyl ether or hexane.

-

Isolation of Decanoic Acid: The extracted fatty acids can be separated by fractional distillation under vacuum to isolate the decanoic acid fraction based on its boiling point (270 °C at atmospheric pressure).

Experimental Protocol:

-

Reaction Setup: In a high-pressure autoclave, decanoic acid is dissolved in a suitable solvent like 1,4-dioxane. A hydrogenation catalyst, such as a supported platinum-rhenium (Pt-Re/TiO₂) or iridium-based catalyst, is added.[3]

-

Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized with hydrogen to a specific pressure (e.g., 2-4 MPa). The reaction mixture is heated to a set temperature (e.g., 130-170 °C) and stirred for several hours.

-

Work-up: After cooling and depressurizing, the catalyst is removed by filtration.

-

Purification: The solvent is removed by distillation. The resulting crude this compound can be further purified by fractional distillation under vacuum.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures described above.

Caption: Workflow for Extraction and Purification of this compound from Essential Oils.

Caption: Workflow for Extraction and Synthesis of this compound from Vegetable Oils.

Conclusion